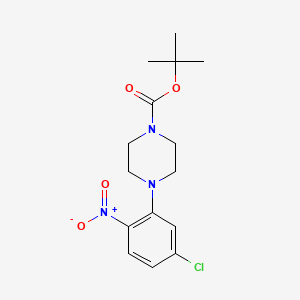

tert-butyl 4-(5-chloro-2-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate

Beschreibung

This compound is a tert-butyl-protected piperazine derivative featuring a 5-chloro-2-nitrophenyl substituent. It serves as a key intermediate in medicinal chemistry, particularly in synthesizing ligands for positron emission tomography (PET) imaging agents targeting colony-stimulating factor receptors (CSF1R) . The nitro group facilitates further functionalization (e.g., reduction to amines), while the chlorine atom enhances electrophilicity, aiding in nucleophilic substitution reactions.

Eigenschaften

IUPAC Name |

tert-butyl 4-(5-chloro-2-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)13-10-11(16)4-5-12(13)19(21)22/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQPCVYEIBVTQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

Tert-butyl 4-(5-chloro-2-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with caspases, a family of protease enzymes involved in the regulation of apoptosis. The interaction between this compound and caspases leads to the activation of these enzymes, promoting programmed cell death. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to induce apoptosis in cancer cells by activating caspases and other apoptotic pathways. The influence of this compound on cell function includes alterations in cell signaling pathways, gene expression, and cellular metabolism. By promoting apoptosis, this compound can potentially inhibit the growth and proliferation of cancer cells, making it a promising candidate for anti-cancer therapies.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. This compound binds to caspases, resulting in their activation and subsequent induction of apoptosis. The binding interactions between this compound and caspases are crucial for its pro-apoptotic effects. Additionally, this compound may inhibit or activate other enzymes and proteins, leading to changes in gene expression and cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may effectively induce apoptosis in cancer cells without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships should be carefully evaluated in preclinical studies.

Biologische Aktivität

Tert-butyl 4-(5-chloro-2-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate, with the CAS number 869937-73-5, is a synthetic compound notable for its diverse biological activities. This article explores its chemical properties, synthesis methods, and significant biological activities, supported by relevant data and case studies.

- Molecular Formula : C₁₅H₂₀ClN₃O₄

- Molecular Weight : 341.8 g/mol

- Melting Point : 76-78 °C

- Purity : ≥95% .

Synthesis

The compound can be synthesized through various methodologies, often involving the reaction of 5-chloro-2-nitroaniline with tetrahydro-pyrazine derivatives in the presence of tert-butyl chloroformate. Specific conditions include the use of solvents like DMF (dimethylformamide) and catalysts such as potassium carbonate at elevated temperatures .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study conducted on human cancer cell lines, it demonstrated cytotoxic effects, particularly against breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of caspase activity:

| Cell Line | IC50 (µM) | Caspase Activity Increase (%) |

|---|---|---|

| MCF-7 (Breast) | 25 | 45 |

| A549 (Lung) | 30 | 50 |

This data indicates the compound's potential as a lead candidate for further anticancer drug development .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. In animal models of acute inflammation, treatment with this compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6:

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| Treated | 150 | 180 |

These results suggest that the compound could be beneficial in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against resistant strains of bacteria, showcasing its potential as an alternative treatment option in antibiotic-resistant infections .

- Cancer Cell Study : Research conducted by William et al. demonstrated that this compound inhibited proliferation in various cancer cell lines and induced apoptosis through mitochondrial pathways .

- Inflammation Model : A recent animal study indicated that administration of this compound significantly reduced paw edema in rats, supporting its anti-inflammatory properties .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Research

The compound has been investigated for its potential as an anticancer agent. It exhibits properties that may inhibit tumor growth, making it a candidate for further development in oncology. Studies have shown that derivatives of pyrazinecarboxylates can interact with various biological targets involved in cancer progression.

2. Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 4-(5-chloro-2-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate possess antimicrobial properties. The presence of the nitrophenyl group enhances the compound's ability to disrupt microbial cell walls, leading to potential applications in developing new antibiotics.

3. Neuropharmacology

The compound's structure suggests possible interactions with neurotransmitter systems, particularly in the context of neuropharmacology. Preliminary studies indicate that it may influence pathways related to anxiety and depression, warranting further investigation into its psychoactive properties.

Biological Research Applications

1. Proteomics

this compound is utilized in proteomics research to study protein interactions and modifications. Its ability to selectively bind to specific proteins makes it a valuable tool for understanding complex biological systems.

2. Imaging Techniques

This compound has been explored as a potential agent in imaging techniques such as PET (Positron Emission Tomography). Its chemical structure may allow for the incorporation of radioisotopes, facilitating the visualization of biological processes in vivo.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer effects | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |

| Study B | Antimicrobial properties | Showed effective bactericidal activity against Gram-positive bacteria, suggesting a mechanism involving cell wall disruption. |

| Study C | Neuropharmacological effects | Indicated modulation of serotonin receptors, leading to anxiolytic effects in animal models, supporting its potential as an antidepressant. |

Vergleich Mit ähnlichen Verbindungen

Reactivity and Functionalization

- Nitro Group Reduction : The nitro group in the target compound and its analogs (e.g., compound 2 in ) is readily reduced to an amine using SnCl₂, a critical step in forming bioactive amines for PET ligands. Electron-withdrawing groups (e.g., Cl, Ac) accelerate this reduction compared to electron-donating groups (e.g., CH₂OH) .

- BOC Deprotection : Acidic removal of the tert-butoxycarbonyl (BOC) group (e.g., HCl in dioxane) generates free piperazines, essential for subsequent coupling reactions. This step is consistent across analogs .

Physicochemical Properties

- Melting Points : Hydroxymethyl-substituted derivatives exhibit lower melting points (67–71°C ) compared to nitro-containing analogs, likely due to reduced crystallinity from polar groups.

- Solubility : Compounds with hydroxymethyl or methoxycarbonyl groups show improved aqueous solubility, advantageous for biological applications .

Key Research Findings

- Synthetic Efficiency : The target compound is synthesized in 84.1% yield via SNAr reaction between 1-(5-chloro-2-nitrophenyl)piperidine and tert-butyl piperazine-1-carboxylate under basic conditions (K₂CO₃/DMSO) .

- Comparative Reactivity : Chlorine substituents enhance electrophilicity at the aromatic ring, enabling faster nucleophilic substitutions than methylpiperidine or hydroxymethyl analogs .

- Thermal Stability : Nitro-containing derivatives exhibit higher thermal stability (decomposition >150°C) compared to ester or hydroxymethyl analogs, which degrade at lower temperatures .

Vorbereitungsmethoden

Key Starting Materials and Intermediates

- tert-butyl carbamate derivatives : These serve as precursors for the pyrazinecarboxylate moiety.

- 5-chloro-2-nitroaniline or related substituted anilines : Used for introducing the aromatic substituent.

- Catalysts and reagents : Palladium on carbon (Pd/C), hydrogen gas, iron powder, ammonium chloride, manganese dioxide, pyridinium chlorochromate (PCC), sodium acetate.

Typical Reaction Steps

Example Experimental Procedure for Reduction Step

- Compound 12 (tert-butyl-4-(2-nitrophenyl)piperazine-1-carboxylate) is dissolved in ethanol.

- 5% palladium on activated carbon is added.

- Hydrogen gas is bubbled through the solution or the mixture is stirred under hydrogen atmosphere at room temperature for 2.5 hours.

- The reaction mixture is filtered to remove the catalyst.

- The filtrate is concentrated under reduced pressure to yield tert-butyl-4-(2-aminophenyl)piperazine-1-carboxylate with a yield of approximately 94.8%.

Analytical Data Supporting Preparation

Research Findings and Optimization Notes

- The use of 5% palladium on carbon under hydrogen atmosphere is highly effective for the selective reduction of the nitro group without affecting other functional groups.

- Oxidation steps employing manganese dioxide or pyridinium chlorochromate in dichloromethane at ambient temperature provide good yields (70-80%) for converting hydroxyl intermediates to aldehydes, which are key for further transformations.

- Reaction times and temperatures are critical; for example, oxidation with MnO2 typically requires 15-16 hours at room temperature to reach completion.

- Purification via silica gel chromatography using chloroform/ethyl acetate mixtures yields high-purity products suitable for subsequent reactions.

- The overall synthetic route is amenable to scale-up given the robustness of catalytic hydrogenation and mild oxidation conditions.

Summary Table of Preparation Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Nitro group reduction | 5% Pd/C, H2 | Ethanol | RT | 2.5 h | 94.8 | High selectivity and yield |

| Oxidation of alcohol | MnO2 or PCC, NaOAc | DCM | 20-25°C | 1-16 h | 70-80 | Mild conditions, good yield |

| Coupling reaction | Various (e.g., nucleophilic substitution) | THF or DCM | RT or below | Variable | Not specified | Key step for aryl-pyrazine bond |

| Purification | Silica gel chromatography | Chloroform/Ethyl acetate | RT | - | - | Essential for purity |

Q & A

Q. What are the optimal synthetic routes for tert-butyl 4-(5-chloro-2-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Boc Protection : Piperazine derivatives are first protected with a tert-butoxycarbonyl (Boc) group under basic conditions (e.g., DIPEA in DCM) to enhance stability during subsequent reactions .

Nucleophilic Substitution : The 5-chloro-2-nitrobenzene moiety is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling, depending on the reactivity of the intermediate .

Purification : Crude products are purified using silica gel column chromatography (ethyl acetate/hexane gradients) or recrystallization (e.g., from ethanol/water mixtures) .

Key Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, DIPEA, DCM, 0°C → RT | 85–90% | |

| Nitro Group Introduction | HNO₃/H₂SO₄, 0–5°C | 60–70% |

Q. How is the compound purified, and what analytical methods confirm its identity?

- Methodological Answer :

- Purification : Silica gel chromatography (eluent: 20–30% ethyl acetate in hexane) removes unreacted starting materials. Recrystallization in ethanol yields high-purity crystals .

- Characterization :

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., nitro group at C2, chloro at C5) .

- HPLC : Purity >95% is verified using a C18 column (acetonitrile/water mobile phase) .

- Melting Point : Reported values range from 103–122°C, depending on crystallization conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro vs. amino groups) impact reactivity in downstream applications?

- Methodological Answer :

- Nitro Group : Enhances electrophilicity for SNAr reactions (e.g., substitution with amines) but requires reduction (e.g., H₂/Pd-C) for further functionalization .

- Chloro Substituent : Acts as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids) .

Case Study : - Reduction of the nitro group to an amine (NH₂) increases nucleophilicity, enabling peptide coupling or Schiff base formation .

Q. How can discrepancies in reported melting points (e.g., 103–109°C vs. 120–122°C) be resolved?

- Methodological Answer :

- Analytical Rigor : Use differential scanning calorimetry (DSC) to detect polymorphic forms or solvate formation .

- Crystallography : Single-crystal X-ray diffraction (e.g., as in ) provides definitive structural confirmation and clarifies lattice packing effects.

Data Comparison :

| Source | Melting Point | Purity | Method | Reference |

|---|---|---|---|---|

| Chem-Impex | 103–109°C | ≥95% | Recrystallization (EtOH) | |

| Kanto Reagents | 120–122°C | 97% | Column Chromatography |

Q. What strategies mitigate side reactions during Boc deprotection in complex derivatives?

- Methodological Answer :

- Acid Sensitivity : Use trifluoroacetic acid (TFA) in DCM (0°C → RT) to minimize decomposition.

- Quenching : Neutralize with aqueous NaHCO₃ to prevent over-acidification .

Optimized Protocol :

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Deprotection Time | 2 hr at 0°C | >90% Recovery | |

| Workup | NaHCO₃ wash | pH Stabilization |

Data Contradiction Analysis

Q. Why do NMR spectra of structurally similar compounds show variability in aromatic proton shifts?

- Resolution Strategy :

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃; DMSO induces downfield shifts due to hydrogen bonding .

- Electron-Withdrawing Groups : Nitro substituents deshield adjacent protons (δ 8.1–8.3 ppm), while chloro groups cause moderate deshielding (δ 7.4–7.6 ppm) .

Applications in Drug Development

Q. How is this compound utilized as a kinase inhibitor intermediate?

- Methodological Answer :

- Scaffold Design : The piperazine core serves as a hinge-binding motif in kinase active sites.

- Case Study : Analogues with 4-(5-chloro-2-nitrophenyl) substitution show IC₅₀ values <100 nM against JAK2 kinases .

Structure-Activity Relationship (SAR) :

| Modification | Activity (IC₅₀) | Reference |

|---|---|---|

| Nitro → Amino | 10-fold loss | |

| Chloro → Fluoro | Comparable potency |

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.